

CDK9-Cyclin T1 PPI-IN-1 IC50 comparison other inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: CDK9-Cyclin T1 PPI-IN-1

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Quantitative Comparison of CDK9 Inhibitors

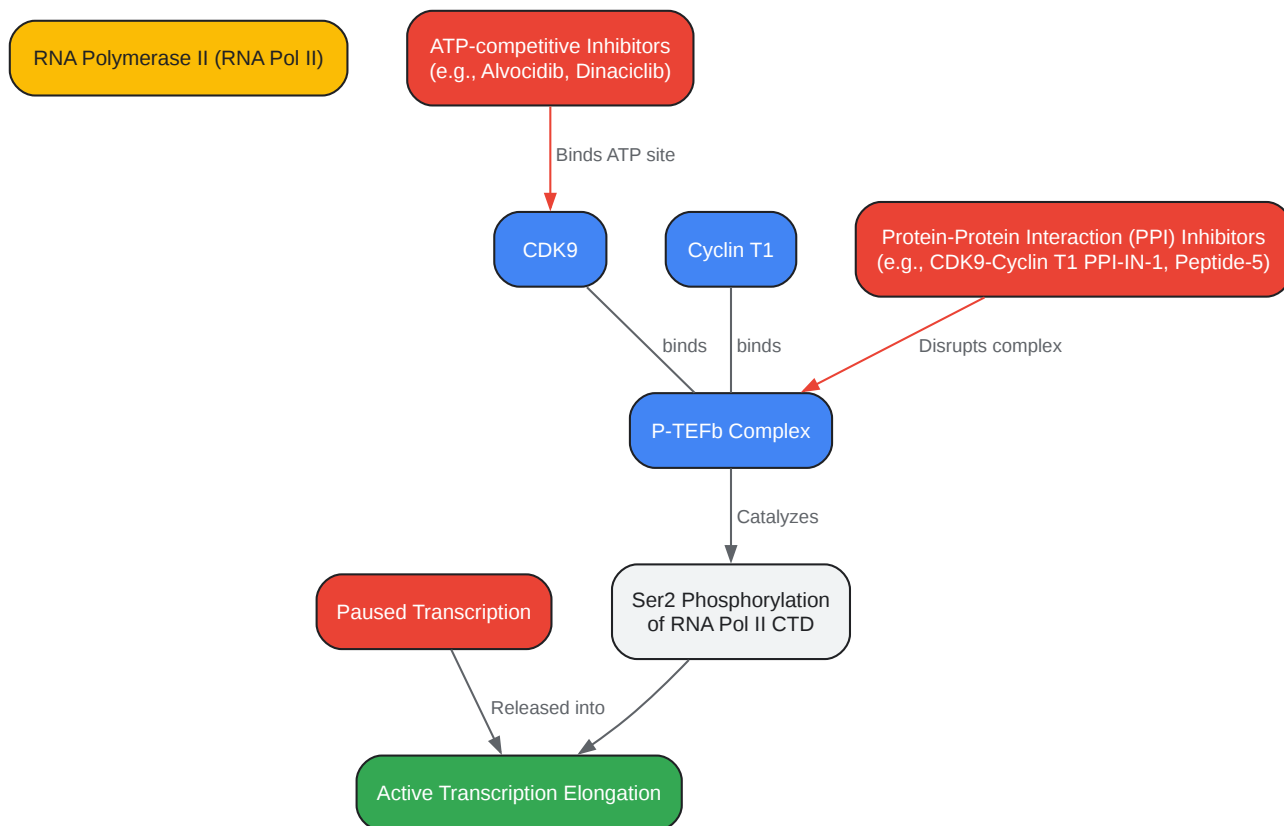
The table below lists various CDK9 inhibitors with their reported activity values. Note that different studies may report **IC50** (half-maximal inhibitory concentration) or **Ki** (inhibition constant) values, and assay conditions can vary, so direct numerical comparisons should be made with caution.

Compound Name	Reported Value Type	Reported Value (nM)	Key Characteristics / Notes
CDK9-Cyclin T1 PPI-IN-1	IC50	0.044 [1]	Protein-protein interaction inhibitor; activity reported in cell-based assays (TNBC MDA-MB-231) [1].
Peptide-5	IC50	4.16 [2]	d-amino acid-containing peptide inhibitor; activity reported against CDK9/Cyclin T1 interaction [2].
Alvocidib	IC50	4.59 [3]	Also known as Flavopiridol; early pan-CDK inhibitor [4] [5].
	Ki	3.0 [3]	
Dinaciclib	IC50	4.0, 178.0 [3]	Potent inhibitor of multiple CDKs (CDK2, CDK5, CDK1, CDK9); values may vary by study [6].

Compound Name	Reported Value Type	Reported Value (nM)	Key Characteristics / Notes
Seliciclib	IC50	800.0 [3]	Also known as Roscovitine; a first-generation pan-CDK inhibitor [7] [4].
	Ki	790.0 [3]	

CDK9 Signaling Pathway and Inhibitor Mechanism

CDK9, as part of the P-TEFb complex, is a key regulator of transcription. The diagram below illustrates its role and how different inhibitor classes work.



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As shown, CDK9 forms the **P-TEFb complex** with its regulatory partner, Cyclin T1 [7] [5]. This complex is crucial for transitioning RNA Polymerase II (RNA Pol II) from a paused state to active transcription elongation by phosphorylating its C-terminal domain (CTD) at the serine-2 (Ser2) position [7] [5] [8]. This process is essential for expressing short-lived genes like **MYC** and **MCL-1**, which are vital for cancer cell survival [4] [5].

- **ATP-competitive Inhibitors:** Traditional small molecules (e.g., Alvocidib, Dinaciclib) bind to the ATP-binding pocket of CDK9, blocking its kinase activity [6] [5].

- **PPI Inhibitors:** A newer class (e.g., **CDK9-Cyclin T1 PPI-IN-1**, Peptide-5) aims to disrupt the formation of the CDK9/Cyclin T1 complex itself, potentially offering greater selectivity [1] [2].

Experimental Context and Key Considerations

When interpreting the data in the table, it's important to understand the experimental context.

- **Mechanism-Specific Assays:** The IC50 for **CDK9-Cyclin T1 PPI-IN-1** was determined in a cell proliferation assay (in TNBC MDA-MB-231 cells) and reflects its functional disruption of the PPI [1]. In contrast, the IC50 for **Peptide-5** was measured in a direct assay targeting the CDK9/Cyclin T1 interaction [2]. The values for **Alvociclib** and **Dinaciclib** are often derived from kinase activity assays that measure inhibition of phosphorylation [3].
- **Selectivity:** First-generation inhibitors like **Alvociclib** and **Seliciclib** are **pan-CDK inhibitors**, meaning they affect multiple CDKs, which can lead to broader off-target effects and toxicity [7] [4] [5]. The development of more **selective CDK9 inhibitors** (e.g., Enitociclib) and PPI inhibitors is an active area of research to improve therapeutic windows [7] [4].

Research Pipeline and Clinical Perspective

The field is rapidly evolving beyond the compounds in the table. Here's a snapshot of the current clinical pipeline as of 2025 [6] [9]:

- **Phase 3: Dinaciclib** (Merck & Co) for Chronic Lymphocytic Leukemia [6] [9].
- **Phase 2: Alvociclib** (Sumitomo Dainippon Pharma Oncology) for Acute Myeloid Leukemia (AML) [6] [9].
- **Phase 1/2: KB-0742** (Kronos Bio), a selective oral CDK9 inhibitor, for solid tumors [6] [9].
- A notable selective inhibitor, **Enitociclib (VIP152)**, has shown promising clinical activity in patients with high-grade B-cell lymphoma, achieving durable complete responses in early trials [7] [4].

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To cite this document: Smolecule. [CDK9-Cyclin T1 PPI-IN-1 IC50 comparison other inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12860581#cdk9-cyclin-t1-ppi-in-1-ic50-comparison-other-inhibitors>]

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